4-(Bromomethyl)pyridin-2-amine hydrobromide
Overview
Description
The compound "4-(Bromomethyl)pyridin-2-amine hydrobromide" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it contains a pyridine ring with a bromomethyl group attached to the fourth position and an amine group at the second position, along with an additional hydrobromide ion.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, pyridinium hydrobromide perbromide has been used as a versatile catalyst for the aziridination of olefins, which could potentially be adapted for the synthesis of brominated pyridines . Additionally, the use of N-bromosuccinimide has been shown to be effective for the regioselective halogenation of activated pyridines, which might be applicable for synthesizing the target compound . Although the exact synthesis of "4-(Bromomethyl)pyridin-2-amine hydrobromide" is not detailed in the provided papers, these methods could be considered for its preparation.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized by the presence of a pyridine ring and substituents that can engage in various intermolecular interactions. For example, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine exhibit many intermolecular C-H...X (Cl, Br, π) and π-π interactions within their crystal structures . These interactions are crucial for the stability and properties of the compounds.
Chemical Reactions Analysis
Brominated pyridine compounds can participate in a variety of chemical reactions. The presence of a bromomethyl group makes them suitable for further functionalization through nucleophilic substitution reactions . Additionally, the amine group can act as a nucleophile or base, participating in reactions such as the formation of pyrroles when reacted with alkenals . The versatility of these functional groups allows for a wide range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The presence of bromine atoms typically increases the density and molecular weight of the compound. The bromomethyl group is also reactive, which can affect the compound's stability and reactivity. The luminescent properties of some brominated pyridine complexes suggest that the target compound may also exhibit interesting optical properties under certain conditions . The basicity of the amine group and its ability to form salts, such as hydrobromides, can also impact the solubility and reactivity of the compound .
Scientific Research Applications
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General Use in Organic Synthesis
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Preparation of Diamines
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Preparation of Benzoxazine Derivatives
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Preparation of Uridine and Thymidine Derivatives
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Preparation of 1,4-bis(N-hexyl-4-pyridinium)butadiene Diperchlorate
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Preparation of 2-Morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one
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Preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine
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Preparation of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor
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Preparation of 8-methyl-2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)pyridin-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJUKFKTTJFHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)pyridin-2-amine hydrobromide | |
CAS RN |
864461-13-2 | |
Record name | 4-(BROMOMETHYL)PYRIDIN-2-AMINE HBR | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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